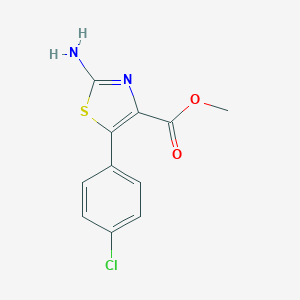

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

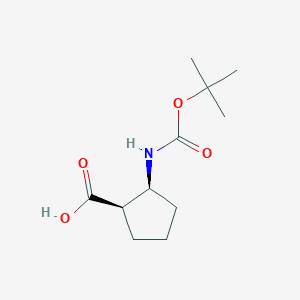

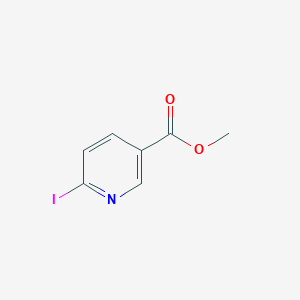

“Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate” is a chemical compound with the empirical formula C8H6ClN3S . It is a derivative of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 229-233 °C (lit.) . Its predicted boiling point is 383.9±44.0 °C, and its predicted density is 1.461±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Application Summary: This compound has been synthesized and tested for its antiviral activity . It was found to have certain anti-tobacco mosaic virus activity .

- Methods of Application: The compound was synthesized in six steps starting from 4-chlorobenzoic acid. The process involved esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .

- Results: The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity .

Antioxidant Activity

- Application Summary: Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

- Methods of Application: The antioxidant activity of thiazole derivatives can be assessed using various biochemical assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .

- Results: The specific results would depend on the exact derivative being tested, but in general, thiazole derivatives have shown promising antioxidant activity .

Anti-inflammatory Activity

- Application Summary: Some thiazole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease.

- Methods of Application: The anti-inflammatory activity of thiazole derivatives can be assessed using various in vitro and in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats .

- Results: Again, the specific results would depend on the exact derivative being tested, but some thiazole derivatives have shown significant anti-inflammatory activity .

Antimicrobial Activity

- Application Summary: Thiazole derivatives, such as sulfathiazole, have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial infections.

- Methods of Application: The antimicrobial activity of thiazole derivatives can be assessed using various in vitro assays, such as the disk diffusion method and the broth dilution method .

- Results: Some thiazole derivatives have shown significant antimicrobial activity against a range of bacterial species .

Anticonvulsant Activity

- Application Summary: Certain thiazole derivatives have been found to possess anticonvulsant properties . This makes them potentially useful in the treatment of conditions characterized by seizures, such as epilepsy.

- Methods of Application: The anticonvulsant activity of thiazole derivatives can be assessed using various in vivo models of seizures, such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test .

- Results: Some thiazole derivatives have shown significant anticonvulsant activity in these tests .

Antitumor Activity

- Application Summary: Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . This makes them potentially useful in the treatment of various types of cancer.

- Methods of Application: The antitumor activity of thiazole derivatives can be assessed using various in vitro and in vivo models of cancer, such as cell proliferation assays and xenograft models .

- Results: Some thiazole derivatives have shown significant antitumor activity against a range of cancer cell lines .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZCBFMFOJXUMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376911 |

Source

|

| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

CAS RN |

127918-92-7 |

Source

|

| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)

![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)